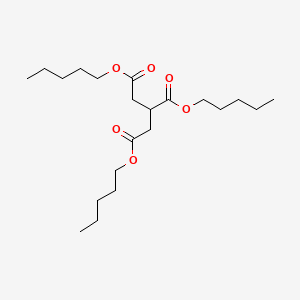
Tripentyl propane-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripentyl propane-1,2,3-tricarboxylate is an organic compound with the molecular formula C21H38O6. It is a tricarboxylate ester, meaning it contains three ester functional groups. This compound is known for its use as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tripentyl propane-1,2,3-tricarboxylate can be synthesized through the esterification of propane-1,2,3-tricarboxylic acid with pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Tripentyl propane-1,2,3-tricarboxylate primarily undergoes ester hydrolysis, where the ester bonds are broken down into the corresponding carboxylic acid and alcohol. This reaction can be catalyzed by acids or bases .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the ester to form carboxylic acids.
Major Products Formed
Hydrolysis: Propane-1,2,3-tricarboxylic acid and pentanol.
Oxidation: Carboxylic acids derived from the oxidation of the ester groups.
Aplicaciones Científicas De Investigación
Tripentyl propane-1,2,3-tricarboxylate has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action for tripentyl propane-1,2,3-tricarboxylate involves its role as a plasticizer. By integrating into polymer matrices, it reduces intermolecular forces, thereby increasing the flexibility and workability of the material. This compound does not have a specific biological target but exerts its effects through physical interactions with polymer chains .
Comparación Con Compuestos Similares
Similar Compounds
- Triethyl propane-1,2,3-tricarboxylate
- Tributyl propane-1,2,3-tricarboxylate
- Trioctyl propane-1,2,3-tricarboxylate
Uniqueness
Tripentyl propane-1,2,3-tricarboxylate is unique due to its specific ester groups, which provide a balance between flexibility and durability. Compared to triethyl and tributyl esters, it offers better mechanical properties and lower volatility, making it more suitable for applications requiring long-term stability .
Propiedades
Número CAS |
5333-53-9 |
|---|---|
Fórmula molecular |
C21H38O6 |
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
tripentyl propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C21H38O6/c1-4-7-10-13-25-19(22)16-18(21(24)27-15-12-9-6-3)17-20(23)26-14-11-8-5-2/h18H,4-17H2,1-3H3 |
Clave InChI |
ZAFQKNMWLKQGSY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=O)CC(CC(=O)OCCCCC)C(=O)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


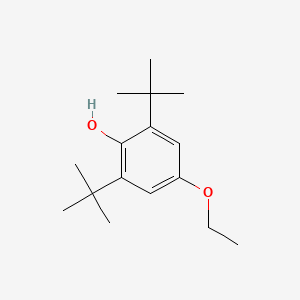

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
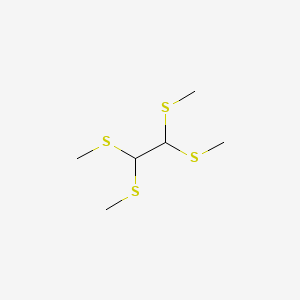
![1-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-1H-benzimidazole](/img/structure/B14735212.png)
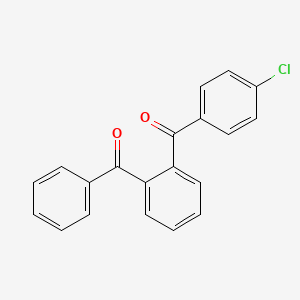
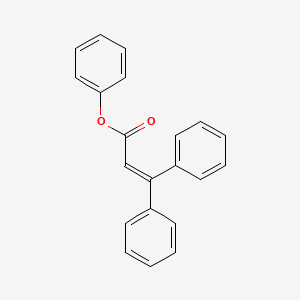
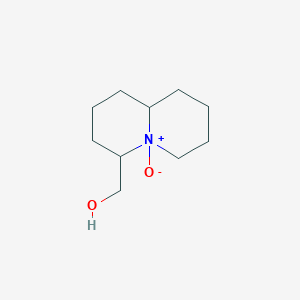

![Methyl 2-o-[(4-methylphenyl)sulfonyl]hexopyranoside](/img/structure/B14735246.png)
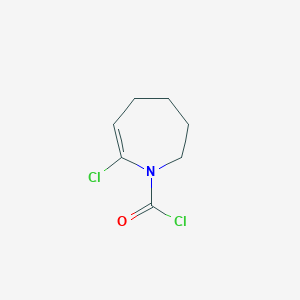
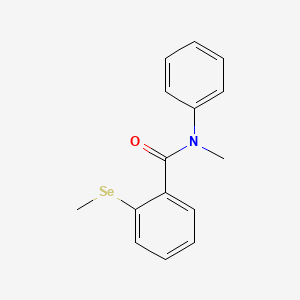
![(2R)-2-Nitrobicyclo[2.2.1]heptane](/img/structure/B14735260.png)
![4-[2-(4-Methylphenyl)propan-2-yl]benzoic acid](/img/structure/B14735266.png)
